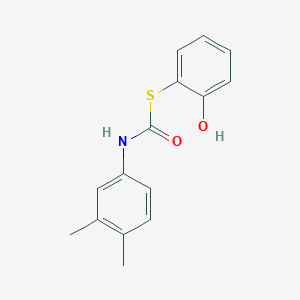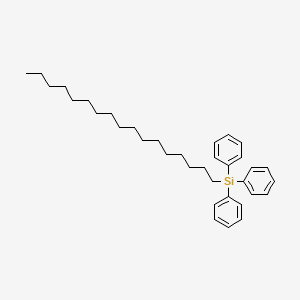
1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-metilfenil)-2,4,5-trifenil-1H-imidazol es un compuesto orgánico que pertenece a la familia de los imidazoles. Los imidazoles son compuestos heterocíclicos que contienen átomos de nitrógeno en las posiciones 1 y 3 de un anillo de cinco miembros. Este compuesto en particular se caracteriza por la presencia de un grupo 4-metilfenilo y tres grupos fenilo unidos al anillo imidazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-metilfenil)-2,4,5-trifenil-1H-imidazol típicamente implica la condensación de benzilo, 4-metilbenzaldehído y acetato de amonio en presencia de un solvente adecuado como el ácido acético. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se obtiene después de la purificación mediante recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 1-(4-metilfenil)-2,4,5-trifenil-1H-imidazol no están bien documentados, el enfoque general implica escalar la síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar solventes de grado industrial y emplear reactores de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-metilfenil)-2,4,5-trifenil-1H-imidazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en los anillos fenilo, facilitadas por reactivos como halógenos o agentes nitrantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Gas cloro en presencia de un catalizador ácido de Lewis.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
1-(4-metilfenil)-2,4,5-trifenil-1H-imidazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación y como bloque de construcción en síntesis orgánica.
Biología: Se investiga por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Se explora por sus propiedades farmacológicas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz.
Mecanismo De Acción
El mecanismo de acción de 1-(4-metilfenil)-2,4,5-trifenil-1H-imidazol implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede inhibir enzimas o receptores, lo que lleva a efectos terapéuticos. Por ejemplo, puede unirse al ADN o a las proteínas, interrumpiendo los procesos celulares y exhibiendo efectos citotóxicos contra las células cancerosas. Las vías y los objetivos moleculares exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(4-metilfenil)-2,4,5-trifenil-1H-pirazol
- 1-(4-metilfenil)-2,4,5-trifenil-1H-triazol
- 1-(4-metilfenil)-2,4,5-trifenil-1H-tetrazol
Singularidad
1-(4-metilfenil)-2,4,5-trifenil-1H-imidazol es único debido a su patrón de sustitución específico y la presencia del anillo imidazol. Esta estructura imparte propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones. En comparación con sus análogos, puede exhibir diferente reactividad, estabilidad y perfiles farmacológicos, destacando su potencial para usos especializados.
Propiedades
Número CAS |
16112-36-0 |
|---|---|
Fórmula molecular |
C28H22N2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C28H22N2/c1-21-17-19-25(20-18-21)30-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29-28(30)24-15-9-4-10-16-24/h2-20H,1H3 |
Clave InChI |
RFZBRFSCRBCSQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)













